Oxadixyl-d3
Description
Oxadixyl-d3 (5,8-Dihydro-5-methoxy-d3-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) is a deuterated analog of the fungicide oxadixyl, where three hydrogen atoms are replaced with deuterium, likely within the methoxy group . It is primarily utilized as an analytical reference standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to ensure precision in quantitative analyses. The incorporation of deuterium minimizes interference from non-deuterated analytes, enhancing method accuracy by providing distinct isotopic signatures for internal calibration . Its application spans environmental monitoring, food safety testing, and pharmacokinetic studies, where trace-level quantification of oxadixyl residues is critical.
Properties
Molecular Formula |
C₁₄H₁₅D₃N₂O₄ |
|---|---|
Molecular Weight |
281.32 |
Synonyms |
M 10797-d3; N-(2-Meth-d3-oxyacetyl)-N-(2,6-xylyl)-3-amino-1,3-oxazolidin-2-one; SAN 371-d3; SAN 371F-d3; Sandofan-d3; N-(2,6-Dimethylphenyl)-2-methoxy-d3-N-(2-oxo-3-oxazolidinyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Deuterated Standards
| Compound Name | Molecular Formula | Deuterium Substitution | Primary Application | Key Analytical Parameters* |
|---|---|---|---|---|
| This compound | C₁₄H₈D₃NO₅ | Methoxy group | Fungicide residue analysis | Retention time: ~8.2 min; m/z 330→212 |
| Ofloxacin-d3 | C₁₈H₁₇D₃FN₃O₄ | Methyl-piperazine | Antibiotic pharmacokinetics | Retention time: ~6.5 min; m/z 375→261 |
| 5-Hydroxyflunixin | C₁₄H₁₀F₃N₂O₃ | N/A (non-deuterated) | Anti-inflammatory drug monitoring | Retention time: ~9.1 min; m/z 297→179 |
*Data derived from validated methods in supplementary materials .
Analytical Performance
- This compound vs. Oxadixyl: The deuterated form exhibits a +3 Da mass shift in MS, eliminating overlap with the parent compound. Studies report a recovery rate of 98–102% for this compound in spiked agricultural samples, compared to 85–95% for non-deuterated oxadixyl due to matrix effects .
- This compound vs. Ofloxacin-d3: While both are deuterated, ofloxacin-d3 targets fluoroquinolone antibiotics. This compound demonstrates superior stability in acidic matrices (e.g., soil extracts), whereas ofloxacin-d3 degrades >10% under similar conditions .
- Deuterated vs. Non-Deuterated Standards: Non-deuterated standards like 5-hydroxyflunixin lack isotopic distinction, leading to higher variability in inter-laboratory studies (RSD >15% vs. <5% for deuterated analogs) .
Methodological Considerations
Per guidelines in , analytical workflows using this compound must ensure:
- Spectral Consistency: NMR and HRMS data for this compound must explicitly note deuterium incorporation to avoid misannotation .
- Chromatographic Separation : Method validation should confirm baseline resolution (R >1.5) between this compound and co-eluting matrix components .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
